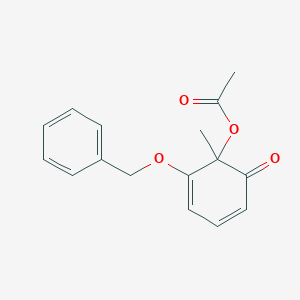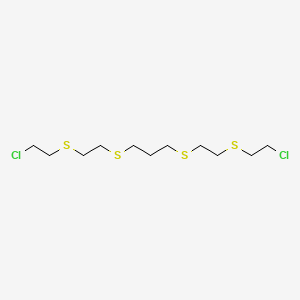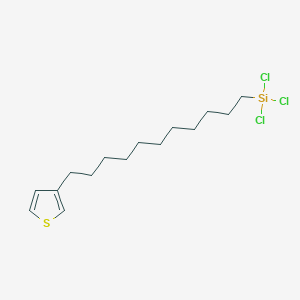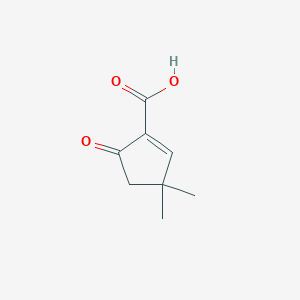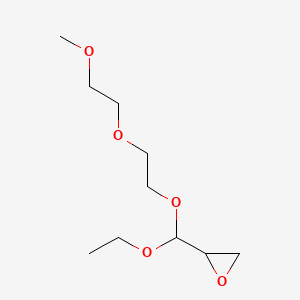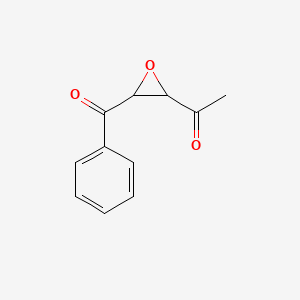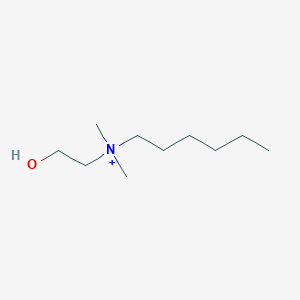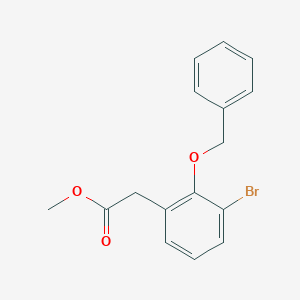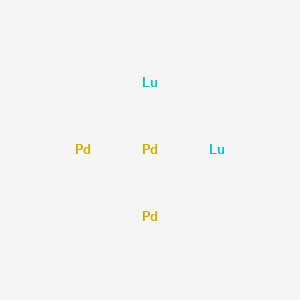
Propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester is a chemical compound with a complex structure that includes a propanedioic acid core and a tetrahydro-2(1H)-pyrimidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester typically involves the reaction of diethyl malonate with a tetrahydropyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would likely be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Industrial production may also involve additional purification steps to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium ethoxide for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
Propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester include other derivatives of propanedioic acid and tetrahydropyrimidine. These compounds share structural similarities but may differ in their functional groups and specific properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for a range of chemical reactions and interactions, making it a versatile compound for research and industrial use.
Properties
CAS No. |
169141-89-3 |
|---|---|
Molecular Formula |
C11H18N2O4 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
diethyl 2-(1,3-diazinan-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H18N2O4/c1-3-16-10(14)8(11(15)17-4-2)9-12-6-5-7-13-9/h12-13H,3-7H2,1-2H3 |
InChI Key |
NKTTVFSQCNCCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1NCCCN1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


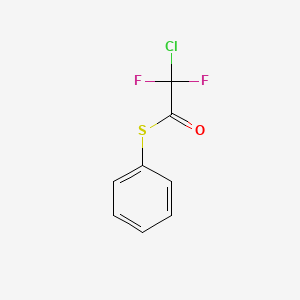
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
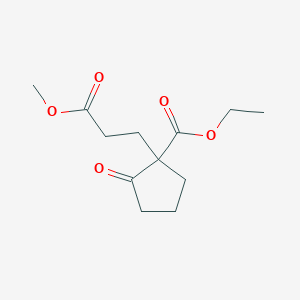
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
